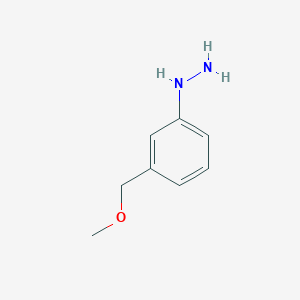
(3-(Methoxymethyl)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Methoxymethyl)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methoxymethyl)phenyl)hydrazine typically involves the reaction of this compound hydrochloride with a base to liberate the free hydrazine . Another method involves the reduction of the corresponding nitro compound using hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: (3-(Methoxymethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Aplicaciones Científicas De Investigación
(3-(Methoxymethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (3-(Methoxymethyl)phenyl)hydrazine involves its interaction with biological molecules through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Phenylhydrazine: Similar structure but lacks the methoxymethyl group.
(3-Methoxyphenyl)hydrazine: Similar structure but lacks the methoxymethyl group on the phenyl ring.
Uniqueness: (3-(Methoxymethyl)phenyl)hydrazine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and biological activity compared to other hydrazine derivatives.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
[3-(methoxymethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H12N2O/c1-11-6-7-3-2-4-8(5-7)10-9/h2-5,10H,6,9H2,1H3 |
Clave InChI |
UHZGTBWNPRPYEQ-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Difluoromethoxy)-3-methylphenyl]acetonitrile](/img/structure/B13599922.png)
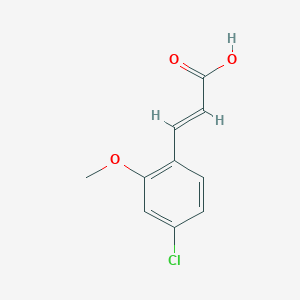
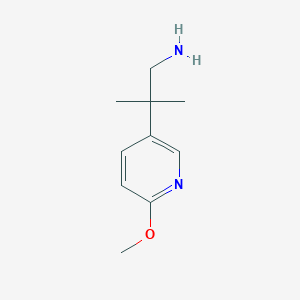


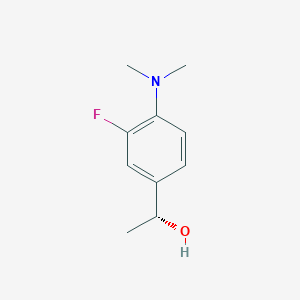


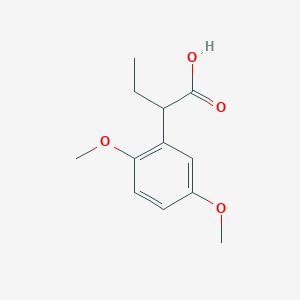
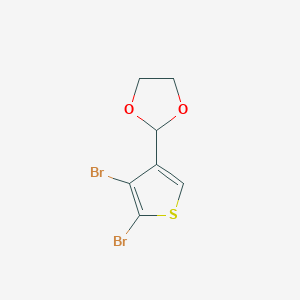
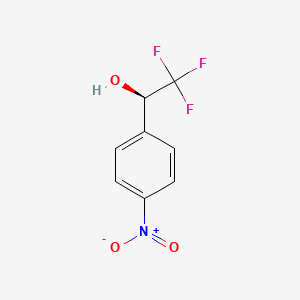
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
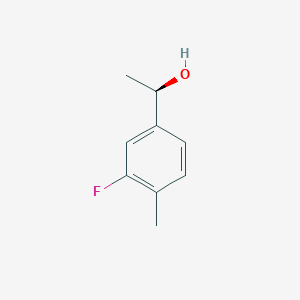
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
